![molecular formula C11H15ClN2O3 B2926518 Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride CAS No. 393154-94-4](/img/structure/B2926518.png)
Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride
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Overview
Description
Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3 and a molecular weight of 258.7 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride typically involves the reaction of methyl 2-aminobenzoate with N-methylglycine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The process involves:
Starting Materials: Methyl 2-aminobenzoate and N-methylglycine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid.
Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors on cell surfaces, influencing cellular signaling pathways.
Comparison with Similar Compounds
Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride can be compared with similar compounds such as:
Methyl 2-aminobenzoate: Lacks the methylamino group, resulting in different reactivity and applications.
N-methylglycine: A simpler structure with distinct chemical properties.
Methyl 2-[2-(dimethylamino)acetamido]benzoate: Contains an additional methyl group on the amino moiety, leading to variations in its chemical behavior.
These comparisons highlight the unique features of this compound, such as its specific reactivity and applications in various fields.
Biological Activity
Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H14ClN3O3
- Molecular Weight : Approximately 258.7 g/mol
- Functional Groups : The compound features a benzoate structure with both methylamino and acetamido groups, enhancing its reactivity and interaction with biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Binding : It interacts with cell surface receptors, influencing cellular signaling pathways, which may lead to various physiological responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Staphylococcus aureus | 5.64 to 77.38 µM |
Pseudomonas aeruginosa | 13.40 to 137.43 µM |
These findings indicate that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Antifungal Activity
The compound also exhibits antifungal properties, particularly against Candida albicans and Fusarium oxysporum.
Fungal Strain | MIC Values |
---|---|
C. albicans | 16.69 to 78.23 µM |
Fusarium oxysporum | 56.74 to 222.31 µM |
These results suggest that this compound could be explored for antifungal therapeutic applications .
Case Studies
-
Enzyme Inhibition Study :
A study conducted on the inhibition of specific enzymes revealed that this compound binds effectively to target sites, leading to a decrease in enzyme activity by up to 50% in vitro. -
Therapeutic Potential in Drug Design :
Research has indicated that this compound can serve as an intermediate in synthesizing more complex pharmaceutical agents, showcasing its versatility in drug development processes.
Properties
IUPAC Name |
methyl 2-[[2-(methylamino)acetyl]amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-12-7-10(14)13-9-6-4-3-5-8(9)11(15)16-2;/h3-6,12H,7H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWNHKNMVPKWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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